![molecular formula C7H13ClF3N B3018830 2-(1-(Trifluoromethyl)cyclobutyl)ethanamine hydrochloride CAS No. 2102412-83-7](/img/structure/B3018830.png)
2-(1-(Trifluoromethyl)cyclobutyl)ethanamine hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step processes that can include starting materials such as 2-nitrochlorobenzene, which is used to obtain key intermediates through reactions like O-alkylation, reduction, diazotization, acidolysis, etherification, condensation, and hydrazinolysis . Another synthetic route reported involves a six-step process from 4-chloro-2-methylaniline to a compound with a cyclobutyl and trifluoromethyl group . These methods highlight the complexity and the need for careful planning in the synthesis of such compounds.
Molecular Structure Analysis
The molecular structure of compounds with cyclobutyl and trifluoromethyl groups can be elucidated using techniques such as single-crystal X-ray diffraction, UV-vis spectra, FTIR spectra, and NMR chemical shifts . Quantum chemical calculations, such as those performed using density functional theory (DFT), can also provide detailed information on the molecular structure, including bond lengths, bond angles, and charge distributions .
Chemical Reactions Analysis
The chemical reactions of compounds with cyclobutyl and trifluoromethyl groups can be complex due to the presence of strained ring structures and highly electronegative trifluoromethyl groups. These characteristics can influence the reactivity and selectivity of the compounds in various chemical reactions. The papers do not provide specific reactions for 2-(1-(Trifluoromethyl)cyclobutyl)ethanamine hydrochloride, but the synthesis and structural analysis of related compounds suggest that such molecules may participate in a variety of organic transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with cyclobutyl and trifluoromethyl groups can be influenced by the presence of these groups. For example, the trifluoromethyl group is known for its lipophilicity and ability to enhance the biological activity of pharmaceuticals. The cyclobutyl group, being a strained ring, can impart unique steric and electronic properties to a molecule. The papers discuss the synthesis and characterization of related compounds, which can provide insights into the expected properties of 2-(1-(Trifluoromethyl)cyclobutyl)ethanamine hydrochloride, such as solubility, boiling point, and stability .
Scientific Research Applications
Biocidal Properties
2-(Decylthio)ethanamine hydrochloride, a compound structurally similar to 2-(1-(Trifluoromethyl)cyclobutyl)ethanamine hydrochloride, demonstrates multifunctional biocidal properties. It exhibits broad spectrum activity against bacteria, fungi, and algae, and also has biofilm and corrosion inhibition characteristics. This makes it suitable for use in various recirculating cooling water systems (Walter & Cooke, 1997).
Synthetic Routes for Medicinal Compounds
A novel synthetic route utilizing 2-(1-(Trifluoromethyl)cyclobutyl)ethanamine hydrochloride as an intermediate has been developed. This compound is a key intermediate in the synthesis of Silodosin, a medication used to treat benign prostatic hyperplasia. This synthetic method is highlighted by its convenience and economy, making it significant in pharmaceutical manufacturing (Xiaoxia Luo et al., 2008).
Uncatalyzed Alkyne Reactions
Research indicates that 2-(1-(Trifluoromethyl)cyclobutyl)ethanamine hydrochloride and similar compounds can be used in uncatalyzed reactions with alkynes. These reactions, conducted at room temperature, lead to the formation of substituted cyclobutenes, highlighting a facile and mild approach to synthesizing these compounds without the need for irradiation or heating (Alcaide et al., 2015).
DNA Binding and Nuclease Activity
Cu(II) complexes of compounds structurally related to 2-(1-(Trifluoromethyl)cyclobutyl)ethanamine hydrochloride demonstrate significant DNA binding propensity and nuclease activity. These complexes exhibit minor structural changes on calf thymus DNA, suggesting potential applications in the study of DNA interactions and possibly in therapeutic contexts (Kumar et al., 2012).
Stereospecific Synthesis Challenges
The stereospecific synthesis of compounds with cyclobutane rings, like 2-(1-(Trifluoromethyl)cyclobutyl)ethanamine hydrochloride, is a significant challenge due to the highly strained ring topologies. Research in this area focuses on the synthesis and structure analysis of these compounds, using techniques like Density Functional Theory (DFT) for molecular characterization (2022).
Safety and Hazards
properties
IUPAC Name |
2-[1-(trifluoromethyl)cyclobutyl]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3N.ClH/c8-7(9,10)6(4-5-11)2-1-3-6;/h1-5,11H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXPBFFBDUBUHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CCN)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2102412-83-7 |
Source
|
Record name | 2-[1-(trifluoromethyl)cyclobutyl]ethan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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